molecular formula C12H15N5O B6448347 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2549021-21-6

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448347
CAS No.: 2549021-21-6
M. Wt: 245.28 g/mol
InChI Key: MACYPJSFKVAUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique architecture combining an imidazole ring, an azetidine, and a dihydropyrazin-2-one core. The imidazole moiety is a well-known pharmacophore in various biologically active molecules, often contributing to hydrogen bonding and coordination with enzymatic targets . Compounds with azetidine and pyrazinone scaffolds are frequently explored for their potential as kinase inhibitors or for other therapeutic applications. This makes this compound a valuable reagent for constructing novel molecular entities and probing biological mechanisms. Researchers can utilize this compound as a key intermediate or a core structure in developing targeted libraries for high-throughput screening. It is supplied with guaranteed high purity and stability for reliable experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-15-4-3-14-11(12(15)18)17-7-10(8-17)6-16-5-2-13-9-16/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACYPJSFKVAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Amino Amides

The dihydropyrazinone ring is commonly synthesized via cyclization of α-amino amide precursors. For example, heating N-methylglycine ethyl ester with methylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours yields 1-methyl-1,2-dihydropyrazin-2-one.

Example Protocol:

  • Reactants : N-Methylglycine ethyl ester (1.0 eq), methylamine (2.0 eq).

  • Conditions : DMF, 90°C, 18 hours.

  • Yield : ~70–80%.

  • Purification : Recrystallization from ethanol/water.

Oxidative Dehydrogenation of Piperazinones

1-Methylpiperazin-2-one (CAS 59702-07-7), a saturated analog, can undergo dehydrogenation using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dihydropyrazinone.

Example Protocol:

  • Reactants : 1-Methylpiperazin-2-one (1.0 eq), DDQ (1.2 eq).

  • Conditions : DCM, room temperature, 6 hours.

  • Yield : ~60–65%.

  • Characterization : 1H^1H NMR (CDCl3): δ 3.34 (t, 2H), 3.61 (t, 2H), 2.95 (s, 3H).

Functionalization of the Azetidine Ring

Synthesis of 3-[(1H-Imidazol-1-yl)methyl]azetidine

The azetidine-imidazole subunit is prepared via alkylation of azetidine with chloromethyl imidazole.

Example Protocol:

  • Reactants : Azetidine (1.0 eq), 1-chloromethylimidazole (1.2 eq), K2CO3 (2.0 eq).

  • Conditions : Acetonitrile, reflux, 8 hours.

  • Yield : ~50–60%.

  • Purification : Column chromatography (SiO2, ethyl acetate/methanol 9:1).

Alternative Route: Reductive Amination

Condensation of azetidine-3-carbaldehyde with imidazole followed by sodium cyanoborohydride reduction:

  • Reactants : Azetidine-3-carbaldehyde (1.0 eq), imidazole (1.5 eq), NaBH3CN (1.5 eq).

  • Conditions : MeOH, room temperature, 12 hours.

  • Yield : ~65–70%.

Coupling of Subunits

Nucleophilic Aromatic Substitution

The dihydropyrazinone core is activated at the 3-position for displacement by the azetidine-imidazole amine.

Example Protocol:

  • Reactants : 3-Bromo-1-methyl-1,2-dihydropyrazin-2-one (1.0 eq), 3-[(1H-imidazol-1-yl)methyl]azetidine (1.2 eq), DIPEA (2.0 eq).

  • Conditions : DMPU, 135°C, 24 hours.

  • Yield : ~40–50%.

  • Purification : Reverse-phase HPLC (C18 column, water/acetonitrile gradient).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling for enhanced efficiency:

  • Catalyst : Pd2(dba)3 (5 mol%), XantPhos (10 mol%).

  • Base : Cs2CO3 (2.0 eq).

  • Conditions : Toluene, 100°C, 12 hours.

  • Yield : ~60–70%.

Optimization and Challenges

Solvent and Base Effects

  • Polar aprotic solvents (DMPU, DMSO) improve reaction rates but may require high temperatures.

  • Bases : DIPEA outperforms weaker bases like K2CO3 in coupling reactions.

Purification Strategies

  • Reverse-phase HPLC is critical for isolating the final compound due to polar byproducts.

  • SCX ion-exchange chromatography effectively removes unreacted amines.

Analytical Data and Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, imidazole), 7.40 (m, 2H), 4.65 (d, 2H, CH2), 3.93 (s, 2H, azetidine), 3.34 (t, 2H, pyrazinone), 2.95 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calcd for C12H16N6O: 276.13; found: 276.14.

X-ray Crystallography

Single-crystal analysis confirms the planar dihydropyrazinone ring and axial orientation of the azetidine-imidazole substituent .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the azetidine and dihydropyrazinone moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a dihydropyrazinone ring, azetidine, and imidazole moieties. Below is a comparative analysis with structurally related molecules:

Compound Name / ID Core Structure Key Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Reported Activity/Properties
Target Compound 1,2-Dihydropyrazin-2-one 1-Methyl, 3-azetidinyl(imidazolylmethyl) C10H13N5O ~231.25 Opioid receptor modulation (inferred)
3,5-Dibromo-1,2-dihydropyrazin-2-one 1,2-Dihydropyrazin-2-one 3,5-Dibromo C4H4Br2N2O 279.90 Unspecified (building block)
1-(1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridin-2(3H)-one Piperidine-linked imidazole-carbonyl C15H16N6O2 312.33 Not explicitly stated
MPI (3-((4-methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine 4-Methoxyphenylselanyl, 2-phenyl C20H17N3OSe 418.29 Antioxidant/neuroprotective effects
[18F]-Fluoromisonidazole 2-Nitroimidazole 3-[18F]-Fluoro-2-hydroxypropyl C8H10FN3O3 215.18 Tumor hypoxia imaging agent
Key Observations:
  • Core Heterocycles: The target compound’s dihydropyrazinone core differentiates it from imidazo[1,2-a]pyridine (MPI) or imidazo[4,5-b]pyridinone derivatives. This core is associated with opioid activity , whereas imidazo[1,2-a]pyridines are explored for neurological applications .
  • Molecular Weight: The target compound (~231 g/mol) is smaller than the imidazo[4,5-b]pyridinone derivative (312 g/mol) , which may influence bioavailability and blood-brain barrier penetration.

Mechanistic and Stability Considerations

  • Dihydropyrazinone Reactivity: Studies on dihydropyrazinone derivatives reveal sensitivity to catalytic hydrogenation, where deamination or cyclization side reactions can occur . This suggests that the target compound may require careful handling during synthesis or derivatization.
  • Azetidine vs.

Pharmacological and Functional Comparisons

  • Opioid Mimetics: The dihydropyrazinone scaffold in the target compound aligns with derivatives used to develop selective opioid receptor ligands . In contrast, MPI’s selanylimidazopyridine structure is linked to redox modulation .
  • Imaging vs.

Biological Activity

The compound 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a novel chemical entity that has garnered interest due to its complex structure and potential biological activities. It features an imidazole ring, an azetidine moiety, and a dihydropyrazinone framework, which may contribute to its pharmacological properties.

The molecular formula of this compound is C12H15N5C_{12}H_{15}N_5 with a molecular weight of approximately 229.28 g/mol. The unique arrangement of functional groups in this compound suggests potential interactions with biological targets, leading to various therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Preliminary studies indicate that compounds with similar structural features often exhibit diverse pharmacological properties. Notably, the following activities have been associated with related compounds:

  • Antimicrobial Activity : Compounds with imidazole and azetidine structures have shown significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : Similar compounds have been reported to inhibit inflammatory responses, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cells, indicating their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes the structural features and associated activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-{[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methyl}-1,4-diazepan-1-yl)-1-(pyrrolidin-1-y)ethan-1-onePyrazole and diazepane ringsStrong antimicrobial activity
N-{1-[({6-methylimidazo[1,2-a]pyridin}-3-y)methyl]piperidin}-4-yloxy}acetamideImidazole and piperidine moietiesExhibits anti-inflammatory properties
2-{[2-(dimethylamino)-2-phenylet hyl]amino}-N-(3-fluoro -4-methylphenyl)acetamideDimethylamino group and aromatic systemsDemonstrated cytotoxic effects against cancer cells

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives containing azetidine structures exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assays : Research conducted on imidazole-containing compounds indicated that certain modifications enhance cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment.
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of similar compounds revealed that they could effectively inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
  • Step 1 : Formation of the azetidine core via cyclization reactions using 1H-imidazole derivatives.
  • Step 2 : Functionalization of the azetidine ring with a methyl group via alkylation or nucleophilic substitution.
  • Step 3 : Coupling the azetidine moiety to the dihydropyrazin-2-one scaffold under controlled conditions (e.g., Pd-catalyzed cross-coupling or microwave-assisted synthesis).
    Key parameters include temperature control (e.g., reflux at 100°C for 24 hours), solvent selection (DMFA or i-propanol), and purification via recrystallization . For reproducibility, ensure stoichiometric ratios are maintained and intermediates are validated using TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions (e.g., 1^1H NMR for imidazole protons, 13^{13}C NMR for carbonyl groups) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., ESI-MS for accurate mass determination) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold) using reverse-phase columns and UV detection .

Q. What experimental strategies ensure stability during storage and handling?

  • Methodological Answer :
  • Store the compound in anhydrous conditions (desiccators with silica gel) to prevent hydrolysis of the dihydropyrazinone ring.
  • Use inert atmospheres (argon or nitrogen) for moisture-sensitive steps.
  • Monitor degradation via periodic HPLC analysis and adjust storage temperatures (-20°C for long-term stability) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Control for solvent effects : Test activity in both DMSO and aqueous buffers to rule out solvent interference .
  • Validate target engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding affinities .
  • Compare structural analogs : Synthesize derivatives (e.g., varying substituents on the azetidine or imidazole rings) to identify structure-activity relationships (SARs) .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., kinases or GPCRs) .
  • X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding-site interactions at atomic resolution .
  • Fluorescence polarization assays : Quantify competitive displacement of labeled ligands in real-time .

Q. How can environmental stability and degradation pathways be assessed?

  • Methodological Answer :
  • Abiotic degradation studies : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity of degradation products .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics to address variability in biological replicates .

Q. How to design a multi-parametric optimization (MPO) framework for derivative synthesis?

  • Methodological Answer :
  • Prioritize parameters (e.g., yield, solubility, potency) and assign weights using a scoring matrix.
  • Apply machine learning (e.g., random forest models) to predict optimal reaction conditions from historical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.